molecular formula C7H9LiO3 B2716764 Lithium;2-oxaspiro[3.3]heptane-6-carboxylate CAS No. 2375260-05-0

Lithium;2-oxaspiro[3.3]heptane-6-carboxylate

Cat. No. B2716764
CAS RN: 2375260-05-0
M. Wt: 148.09
InChI Key: ALEITJVDWOKFQW-UHFFFAOYSA-M
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Description

“Lithium;2-oxaspiro[3.3]heptane-6-carboxylate” is a chemical compound with the CAS Number: 2375260-05-0 . It has a molecular weight of 148.09 . The compound is a lithium salt and its IUPAC name is lithium 2-oxaspiro [3.3]heptane-6-carboxylate . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually available in powder form .


Molecular Structure Analysis

The InChI code for “Lithium;2-oxaspiro[3.3]heptane-6-carboxylate” is 1S/C7H10O3.Li/c8-6(9)5-1-7(2-5)3-10-4-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

“Lithium;2-oxaspiro[3.3]heptane-6-carboxylate” is a lithium salt that appears as a powder . It has a molecular weight of 148.09 . The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters, which share structural similarities with Lithium;2-oxaspiro[3.3]heptane-6-carboxylate, have been synthesized through reactions involving nitrones and dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate. These compounds, when reduced with lithium tetrahydridoaluminate, yield bis(hydroxymethyl)cyclopropanes. Alkaline hydrolysis of these compounds produces substituted cyclopropane-1,2-dicarboxylic acids while maintaining the integrity of the spiro fragment (Molchanov & Tran, 2012). Another study synthesized a methionine analogue by amination of the lithium enolate of methyl 6-endo-(methylthio)bicyclo[2.2.1] heptane-2-endo-carboxylate, demonstrating the compound's potential for electrochemical applications and as a structural analog for biological studies (Glass et al., 1990).

Neuroprotective and Neuroregenerative Research

Lithium compounds, including Lithium;2-oxaspiro[3.3]heptane-6-carboxylate, have been researched for their neuroprotective and neuroregenerative properties. Lithium's inhibition of glycogen synthase kinase 3 (GSK3) is linked to the regulation of circadian rhythms, hinting at potential applications in treating disorders like bipolar disorder and Alzheimer's disease. Specifically, lithium treatment leads to rapid proteasomal degradation of Rev-erbα, a negative component of the circadian clock, indicating its critical role in peripheral clock regulation and lithium therapy (Yin et al., 2006). Additionally, LISPRO, a lithium-based compound, demonstrates enhanced safety and efficacy in reducing β-amyloid plaques and tau phosphorylation in Alzheimer's disease models, suggesting its potential as a superior lithium form for disease modification (Habib et al., 2017).

Mechanistic Insights into Lithium's Action

Research on lithium's mechanism of action has revealed its competitive inhibition with Mg2+ in metalloproteins, providing insights into its therapeutic effects in bipolar disorder and its potential in treating neurodegenerative diseases. This competition depends on the net charge of the metal complex and the relative solvent exposure of the metal cavity, suggesting why lithium selectively affects certain enzymes without impacting essential Mg2+ enzymes in cells (Dudev & Lim, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

lithium;2-oxaspiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3.Li/c8-6(9)5-1-7(2-5)3-10-4-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEITJVDWOKFQW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C(CC12COC2)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9LiO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium;2-oxaspiro[3.3]heptane-6-carboxylate

CAS RN

2375260-05-0
Record name lithium 2-oxaspiro[3.3]heptane-6-carboxylate
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